Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure
942920-55-0 structure
Product Name:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
N.o CAS:942920-55-0
MF:C10H9BrN2O2
MW:269.094661474228
MDL:MFCD11518924
CID:796770
PubChem ID:44608107
Update Time:2025-05-24

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

    • Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
    • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester
    • 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester
    • BCP07197
    • AKOS015835546
    • SY104971
    • MFCD11518924
    • AB64162
    • J-521324
    • Ethyl 4-Bromo-7-azaindole-2-carboxylate
    • DB-079844
    • CS-0004646
    • SC3471
    • 942920-55-0
    • VLZWUULVFAASBC-UHFFFAOYSA-N
    • Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate
    • SCHEMBL3603471
    • Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate
    • DTXSID70659706
    • Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
    • ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate
    • DS-10835
    • MDL: MFCD11518924
    • Inchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
    • Chave InChI: VLZWUULVFAASBC-UHFFFAOYSA-N
    • SMILES: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC

Propriedades Computadas

  • Massa Exacta: 267.98500
  • Massa monoisotópica: 267.985
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 250
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 6
  • XLogP3: 2.6
  • Superfície polar topológica: 55A^2

Propriedades Experimentais

  • Cor/Forma: White to Yellow Solid
  • Densidade: 1.6±0.1 g/cm3
  • Ponto de Fusão: No data available
  • Ponto de ebulição: No data available
  • Ponto de Flash: No data available
  • Índice de Refracção: 1.653
  • PSA: 54.98000
  • LogP: 2.50210
  • Pressão de vapor: No data available

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Informações de segurança

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    中国海关编码:

    2933990090

    概述:

    2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195978-25mg
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 96%
25mg
¥243.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195978-100mg
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 96%
100mg
¥387.90 2023-09-03
Fluorochem
212494-250mg
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
250mg
£296.00 2022-03-01
Fluorochem
212494-1g
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
1g
£739.00 2022-03-01
Fluorochem
212494-5g
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
5g
£2216.00 2022-03-01
Alichem
A029188716-1g
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
1g
$366.08 2023-08-31
Alichem
A029188716-5g
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
5g
$1424.64 2023-08-31
Alichem
A029188716-10g
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%
10g
$2007.04 2023-08-31
AstaTech
SC3471-0.25/G
ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE
942920-55-0 95%
0.25g
$235 2023-09-15
Chemenu
CM149573-100mg
ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
942920-55-0 95%+
100mg
$157 2021-08-05

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 65 °C
Referência
Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Tetramethylammonium bromide ,  Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ;  rt; 18 h, rt
Referência
Indole compound, preparation and pharmaceutical composition and application thereof
, China, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referência
Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Trimethylammonium bromide ,  Methanesulfonic anhydride Solvents: Chloroform ;  0 °C → 25 °C; 16 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0.5 h, neutralized, cooled
Referência
Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ;  5 min, 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Referência
Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase
Adams, Nicholas D.; Adams, Jerry L.; Burgess, Joelle L.; Chaudhari, Amita M.; Copeland, Robert A.; et al, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

Método de produção 6

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  6 h, rt
Referência
Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors
Tang, Jun; Hamajima, Toshihiro; Nakano, Masato; Sato, Hideyuki; Dickerson, Scott H.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614

Método de produção 7

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referência
Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Tetrabutylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ;  rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referência
Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Water ;  rt; pH 10, rt
1.2 Reagents: Tetramethylammonium bromide ,  Methanesulfonic anhydride Solvents: Dimethylformamide ,  Acetonitrile ;  cooled; rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  7 °C
Referência
Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton
Zhou, Jie; Zhu, Zhi-xiang; Chen, Xiao-guang; Xu, Bai-ling, Yaoxue Xuebao, 2013, 48(12), 1792-1799

Método de produção 10

Condições de reacção
Referência
Pyrrolopyridine carboxylic acid derivatives
, United States, , ,

Método de produção 11

Condições de reacção
Referência
Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder
, World Intellectual Property Organization, , ,

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products

Fornecedores recomendados
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel